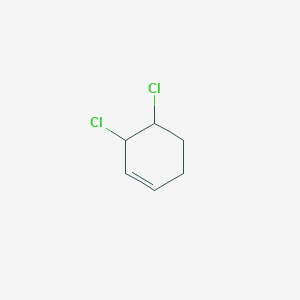
3,4-Dichlorocyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorocyclohexene (DCC) is a chemical compound that belongs to the group of halogenated hydrocarbons. It is used in various industries, including the pharmaceutical, agricultural, and chemical industries. DCC is a colorless liquid that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 3,4-Dichlorocyclohexene is not fully understood. However, it is believed to act by inhibiting the synthesis of certain enzymes and proteins in microorganisms and insects. 3,4-Dichlorocyclohexene can also disrupt the cell membrane of microorganisms, leading to cell death. In addition, 3,4-Dichlorocyclohexene has been found to inhibit the growth of cancer cells in vitro.
Effets Biochimiques Et Physiologiques
3,4-Dichlorocyclohexene has been found to have toxic effects on the liver, kidneys, and lungs of animals. It can also cause skin irritation and allergic reactions in humans. However, the toxic effects of 3,4-Dichlorocyclohexene depend on the dose and duration of exposure. 3,4-Dichlorocyclohexene has been found to have low acute toxicity in animals and humans.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dichlorocyclohexene is a useful reagent in laboratory experiments due to its ability to react with various compounds. It is also readily available and relatively inexpensive. However, 3,4-Dichlorocyclohexene has some limitations, such as its low solubility in water and its toxic effects on living organisms.
Orientations Futures
There are several future directions for the research and development of 3,4-Dichlorocyclohexene. One area of research is the synthesis of new derivatives of 3,4-Dichlorocyclohexene with improved biological and pharmacological properties. Another area of research is the development of new methods for the synthesis of 3,4-Dichlorocyclohexene with higher yields and lower environmental impact. Additionally, the toxic effects of 3,4-Dichlorocyclohexene on living organisms need to be further studied to determine safe exposure levels.
Méthodes De Synthèse
The synthesis of 3,4-Dichlorocyclohexene involves the reaction between cyclohexene and chlorine gas in the presence of a catalyst. This process is known as chlorination, which involves the addition of chlorine atoms to the double bond of the cyclohexene molecule. The reaction takes place at room temperature and atmospheric pressure. The yield of 3,4-Dichlorocyclohexene can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
3,4-Dichlorocyclohexene has been extensively studied for its biological and pharmacological properties. It has been found to have antimicrobial, antifungal, and insecticidal activities. 3,4-Dichlorocyclohexene is also used as a starting material in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and anticonvulsants. Additionally, 3,4-Dichlorocyclohexene is used in the synthesis of agrochemicals, such as herbicides and insecticides.
Propriétés
Numéro CAS |
134317-91-2 |
|---|---|
Nom du produit |
3,4-Dichlorocyclohexene |
Formule moléculaire |
C6H8Cl2 |
Poids moléculaire |
151.03 g/mol |
Nom IUPAC |
3,4-dichlorocyclohexene |
InChI |
InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h1,3,5-6H,2,4H2 |
Clé InChI |
XMRSWQWOEAGAPO-UHFFFAOYSA-N |
SMILES |
C1CC(C(C=C1)Cl)Cl |
SMILES canonique |
C1CC(C(C=C1)Cl)Cl |
Synonymes |
Cyclohexene, 3,4-dichloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



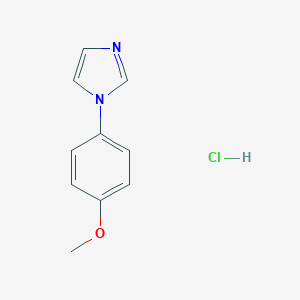
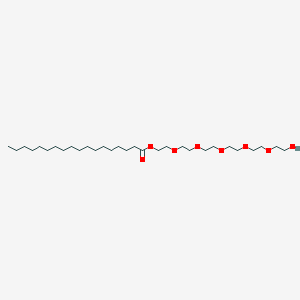
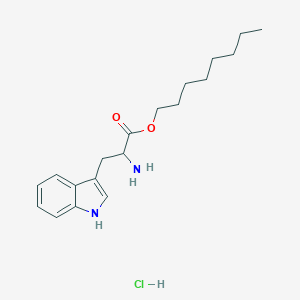
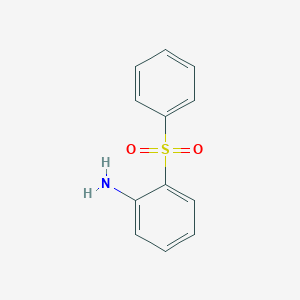
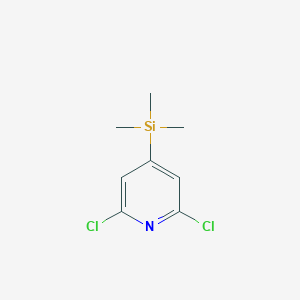
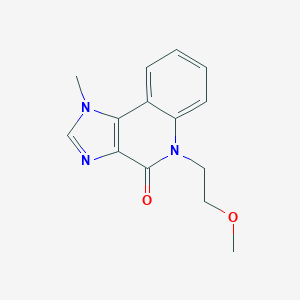

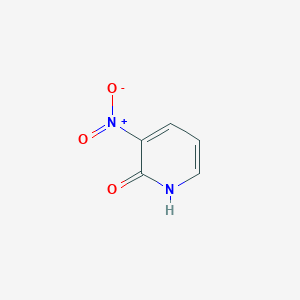
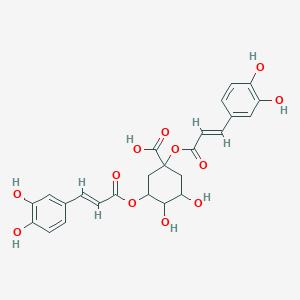




![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)